molecular formula C11H15ClN4 B13858147 alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride

alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride

Cat. No.: B13858147
M. Wt: 238.72 g/mol
InChI Key: QZNJFXPJLYISTA-UHFFFAOYSA-N
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Description

Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitriles with reactive cumulenes. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function. This inhibition can lead to a decrease in the breakdown of complex carbohydrates into glucose, which is beneficial in managing diabetes .

Comparison with Similar Compounds

Uniqueness: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride is unique due to its specific structure, which combines the triazole ring with a propanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15;/h1-5,8-9,11H,6-7,12H2;1H

InChI Key

QZNJFXPJLYISTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=NC=N2)N.Cl

Origin of Product

United States

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